molecular formula C24H22N4O4 B15284869 N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide

N'-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide

Cat. No.: B15284869
M. Wt: 430.5 g/mol
InChI Key: JRQRHRCNDZIDOI-RYQLWAFASA-N
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Description

N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide typically involves a multi-step process. One common method involves the reaction of phthalide, hydrazine hydrate, and an appropriate aldehyde under mild conditions. This one-pot reaction is efficient and environmentally friendly, often carried out in ethanol without the need for a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide involves its interaction with specific molecular targets. In the context of its anticancer properties, it is believed to inhibit key enzymes or pathways involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(2-benzoylcarbohydrazonoyl)-2-hydroxy-5-methoxybenzylidene]benzohydrazide
  • N’-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide

Uniqueness

N’-[3-(2-benzoylcarbohydrazonoyl)-5-ethoxy-2-hydroxybenzylidene]benzohydrazide is unique due to its specific substituents, which may confer distinct chemical and biological properties. For example, the ethoxy group can influence the compound’s solubility and reactivity compared to its methoxy or benzyl analogs.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-[3-[(E)-(benzoylhydrazinylidene)methyl]-5-ethoxy-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C24H22N4O4/c1-2-32-21-13-19(15-25-27-23(30)17-9-5-3-6-10-17)22(29)20(14-21)16-26-28-24(31)18-11-7-4-8-12-18/h3-16,29H,2H2,1H3,(H,27,30)(H,28,31)/b25-15+,26-16+

InChI Key

JRQRHRCNDZIDOI-RYQLWAFASA-N

Isomeric SMILES

CCOC1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2)O)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC(=C(C(=C1)C=NNC(=O)C2=CC=CC=C2)O)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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